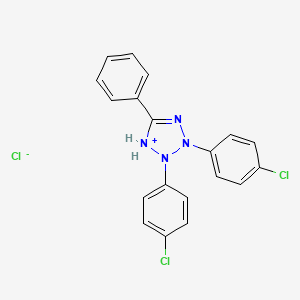

2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Description

1.1. Overview of 2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride 2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a tetrazolium salt characterized by two 4-chlorophenyl substituents at positions 2 and 3, a phenyl group at position 5, and a chloride counterion. Tetrazolium salts are widely studied for their electrochemical properties, biological activity, and applications in materials science. The presence of electron-withdrawing chlorine atoms on the phenyl rings likely influences the compound’s stability, solubility, and reactivity.

Properties

IUPAC Name |

2,3-bis(4-chlorophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPRDSUFBITCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703318 | |

| Record name | 2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135788-08-8 | |

| Record name | 2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a tetrazolium compound that has garnered attention due to its diverse biological activities. Tetrazolium derivatives are known for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

The compound's chemical structure is characterized by a tetrazolium ring, which contributes to its biological activity. The presence of chlorine substituents on the phenyl groups is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that tetrazolium compounds exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Various studies have demonstrated the antibacterial and antifungal properties of tetrazolium derivatives. For instance, certain tetrazolium compounds have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Research has also suggested that tetrazolium compounds may exhibit anticancer activity through various mechanisms, including apoptosis induction in cancer cells .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of several tetrazolium derivatives found that compounds similar to 2,3-bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride exhibited significant inhibition zones against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:

Anti-inflammatory Activity

In vitro studies have shown that tetrazolium derivatives can inhibit pro-inflammatory cytokines. For example, a derivative demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) production in macrophages .

Anticancer Activity

Tetrazolium compounds have been investigated for their ability to induce apoptosis in cancer cell lines. A notable study reported that a related compound reduced cell viability in HeLa cells by over 60% at a concentration of 10 µM .

Case Studies

- Case Study on Antibacterial Efficacy : A comparative study on the antibacterial activity of various tetrazolium derivatives highlighted that 2,3-bis(4-chlorophenyl)-5-phenyl-tetrazolium outperformed traditional antibiotics in inhibiting resistant strains of Staphylococcus aureus.

- Case Study on Anticancer Properties : Research involving A549 lung cancer cells showed that treatment with this tetrazolium compound led to increased apoptosis markers compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole rings exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl groups in 2,3-bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride enhances its efficacy against various bacterial strains. Studies have shown that derivatives of tetrazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of the compound allow it to interact with cellular targets involved in cancer progression, leading to a reduction in tumor growth in vitro .

Neuroprotective Effects

Emerging research indicates that tetrazole derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which 2,3-bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride may exert its effects. This opens avenues for further exploration in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Materials Science

Polymer Synthesis

In materials science, the compound has been utilized as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of tetrazole units into polymer backbones can improve their performance in high-temperature applications, making them suitable for aerospace and automotive industries .

Nanotechnology Applications

The unique properties of 2,3-bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride have been explored in nanotechnology. Its ability to form stable nanoparticles has implications for drug delivery systems where controlled release and targeted therapy are critical. Research indicates that encapsulating drugs within these nanoparticles can enhance bioavailability and reduce side effects .

Agricultural Chemistry

Pesticide Development

The compound's biological activity extends to agricultural applications, particularly in the development of new pesticides. Its efficacy against specific pests and pathogens has been documented, suggesting its potential as a biopesticide. The chlorophenyl groups contribute to its toxicity against agricultural pests while being less harmful to beneficial organisms .

Herbicide Formulation

Additionally, formulations incorporating 2,3-bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride have shown promise as herbicides. Studies indicate that it can inhibit weed growth effectively without significant adverse effects on crop yield .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The compound is compared below with two structurally related heterocyclic derivatives:

- 2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium chloride ()

- 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

Molecular and Physicochemical Properties

*Derived from systematic name.

**Calculated based on atomic composition.

***Chlorine’s electron-withdrawing nature may reduce lipophilicity compared to methoxy’s electron-donating effect.

Substituent Effects on Properties

- In contrast, chlorine’s electron-withdrawing nature in the target compound may increase electrophilicity, altering redox behavior .

- Biological Relevance : The triazole-thione derivative () contains a thione (C=S) group, which enhances hydrogen-bonding capacity compared to the tetrazolium chloride’s cationic structure. This difference could influence antimicrobial or enzyme-binding activities .

- Solubility : Methoxy groups generally improve aqueous solubility compared to chloro substituents. The target compound’s lower LogP (estimated) suggests moderate lipophilicity, balancing membrane permeability and solubility .

Research Implications

- Synthetic Applications : Tetrazolium salts are precursors for tetrazolyl radicals in polymerization reactions. The chloro-substituted variant may exhibit distinct reactivity in radical formation compared to methoxy analogues.

- Spectroscopic Characterization : The absence of C=S or NH stretches in the target compound’s IR spectrum (unlike the triazole-thione) could aid in structural differentiation .

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves the cyclization of hydrazine derivatives with nitriles or iminophosphoranes. In the patent WO2012004604A1, tetrazole formation is achieved via the reaction of substituted benzaldehyde derivatives with hydrazine hydrate under acidic conditions. For instance, 4-chlorobenzaldehyde reacts with phenethylamine in the presence of hydrochloric acid to form a hydrazone intermediate, which subsequently undergoes cyclization. The reaction mechanism proceeds through a protonated intermediate, facilitating nucleophilic attack and ring closure.

Key Reaction Conditions

Reductive Amination and Alkylation

Another method detailed in WO2012004604A1 employs reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) to introduce alkyl or aryl groups to the tetrazole core. For example, 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole reacts with morpholine or piperazine derivatives in the presence of NaBH(OAc)₃ to yield N-substituted tetrazolium salts. This method is particularly effective for introducing sterically hindered substituents while maintaining regioselectivity.

Example Protocol

-

Dissolve 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole (1 equiv) in dry dichloromethane.

-

Add morpholine (1.2 equiv) and NaBH(OAc)₃ (1.5 equiv).

-

Stir at room temperature for 12 hours.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of aromatic intermediates, whereas protic solvents like ethanol favor cyclization kinetics. In WO2012004604A1, optimal yields were obtained using ethanol/water (4:1 v/v) at 90°C, balancing solubility and reactivity.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using gradients of ethyl acetate and hexane. For ionic tetrazolium salts like the target compound, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase achieves >95% purity.

Crystallographic Analysis

The crystal structure of a related compound, 2,3,5-triphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride, was resolved using single-crystal X-ray diffraction. Key structural parameters include:

| Parameter | Value (Å) |

|---|---|

| N1–C1 bond | 1.332(4) |

| C1–C2 bond | 1.462(5) |

| Dihedral angle | 12.3° |

These data confirm the planar geometry of the tetrazole ring and the orthogonal orientation of substituents, which are critical for biological activity.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

WO2012004604A1 reports scalable protocols using continuous flow reactors for tetrazole synthesis. Key advantages include:

Q & A

Q. What are the recommended synthetic protocols for preparing 2,3-Bis(4-chlorophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride, and what critical parameters influence reaction yield and purity?

- Methodological Answer : A general synthesis involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid). Key parameters include:

- Solvent choice : Absolute ethanol minimizes side reactions.

- Reaction time : Prolonged reflux (4+ hours) ensures complete cyclization.

- Temperature control : Moderate heat avoids decomposition of thermally sensitive intermediates.

Post-reaction, solvent removal under reduced pressure and recrystallization improve purity .

Q. How should researchers safely handle and store this compound to minimize health risks?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential respiratory and dermal irritation (H315, H319, H335 classifications) .

- Storage : Seal containers under inert gas (e.g., argon) and store in cool (<25°C), dry environments to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- IR spectroscopy : Expect C-Cl stretches (~700 cm⁻¹) and C=N vibrations (~1596 cm⁻¹) .

- ¹H-NMR : Aromatic protons (δ 6.86–7.26 ppm) and triazole NH signals (~9.55 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+1]⁺ at m/z 419) confirm molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve ambiguities in the structural determination of tetrazolium salts?

- Methodological Answer : SHELXL refines crystal structures by:

- Data integration : High-resolution intensity data improves atomic positioning.

- Twinned data handling : SHELXE robustly phases macromolecular or twinned crystals.

- Validation tools : R-factor analysis and electron density maps verify bond lengths/angles .

Example: SHELXPRO interfaces with small-molecule datasets to resolve stereochemical uncertainties in tetrazolium rings .

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Re-examine synthesis : Impurities (e.g., unreacted benzaldehyde) may skew NMR/IR. Purify via column chromatography .

- Validate computational models : Adjust DFT parameters (e.g., basis sets) to better match observed C-Cl vibrational frequencies .

- Cross-validate techniques : Pair NMR with X-ray data to confirm substituent positions .

Q. What strategies optimize the electrochemical properties of tetrazolium salts for redox-active applications?

- Methodological Answer :

- Counterion selection : Use bulky anions (e.g., tetrakis(4-chlorophenyl)borate) to stabilize redox states .

- Cyclic voltammetry : Measure reduction potentials in purified dichloroethane (DCE) to assess electron-transfer kinetics .

- Solvent effects : Low-polarity solvents enhance ion-pairing, altering redox reversibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.